molecular formula C17H14N2O4S2 B280736 N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide

Cat. No.: B280736
M. Wt: 374.4 g/mol
InChI Key: RRGIQFCDFZJLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide inhibits NOX enzymes by binding to the active site of the enzyme and preventing the transfer of electrons from NADPH to oxygen, thereby reducing the production of ROS. This mechanism of action has been shown to be effective in reducing inflammation and oxidative stress in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of ROS production, inhibition of cellular proliferation, and induction of apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide is its specificity for NOX enzymes, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all disease models, as the role of NOX enzymes varies depending on the disease.

Future Directions

There are several potential future directions for the study of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide. One area of interest is the development of combination therapies with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, as oxidative stress has been implicated in their pathogenesis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide involves a multi-step process that includes the reaction of 4-methoxybenzoyl chloride with 2-thiophenesulfonic acid, followed by the reaction of the resulting intermediate with nicotinamide. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit NOX enzymes, which are involved in the production of reactive oxygen species (ROS) that contribute to the pathogenesis of these diseases.

Properties

Molecular Formula

C17H14N2O4S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-3-carboxamide

InChI

InChI=1S/C17H14N2O4S2/c1-23-15-8-6-14(7-9-15)19(17(20)13-4-2-10-18-12-13)25(21,22)16-5-3-11-24-16/h2-12H,1H3

InChI Key

RRGIQFCDFZJLGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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